1-(1,3-Thiazol-4-yl)pentan-1-one
Description
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-yl)pentan-1-one |
InChI |
InChI=1S/C8H11NOS/c1-2-3-4-8(10)7-5-11-6-9-7/h5-6H,2-4H2,1H3 |
InChI Key |
HXXQNLXRLKMQDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CSC=N1 |
Origin of Product |
United States |
Foundational & Exploratory
1-(1,3-Thiazol-4-yl)pentan-1-one chemical structure
An In-Depth Technical Guide to 1-(1,3-Thiazol-4-yl)pentan-1-one: Structure, Synthesis, and Potential Applications
Abstract
The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, 1-(1,3-Thiazol-4-yl)pentan-1-one. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles of thiazole chemistry to present its core structural features, predict its physicochemical and spectroscopic properties, and detail robust synthetic and analytical methodologies. By grounding the discussion in authoritative chemical principles and proven experimental techniques for analogous structures, this paper serves as a vital resource for researchers in synthetic chemistry and drug development, offering insights into the molecule's reactivity, potential applications, and role as a versatile chemical intermediate.
Molecular Overview and Physicochemical Properties
Introduction to the Thiazole Scaffold
Thiazoles are five-membered aromatic heterocycles containing one sulfur and one nitrogen atom at positions 1 and 3, respectively.[4] This arrangement imparts a unique electronic profile, characterized by significant π-electron delocalization that confers aromatic stability greater than that of the corresponding oxazoles.[5] The thiazole ring is a key structural motif in numerous natural products, most notably Vitamin B1 (Thiamine), and is a fundamental component of many synthetic pharmaceuticals, including anti-inflammatory agents like Meloxicam and various antifungal and anti-HIV drugs.[5][6] Its utility stems from its relative stability and the diverse reactivity of its ring positions, which allows for extensive functionalization.
Chemical Structure of 1-(1,3-Thiazol-4-yl)pentan-1-one
The title compound consists of a pentan-1-one moiety attached via its carbonyl carbon to the C4 position of a 1,3-thiazole ring. The pentanoyl group introduces a flexible, lipophilic alkyl chain, while the thiazole ring provides a polar, aromatic core capable of engaging in various intermolecular interactions, including hydrogen bonding via the ring nitrogen.
Caption: Chemical structure of 1-(1,3-Thiazol-4-yl)pentan-1-one.
Physicochemical and Structural Identifiers
A summary of key identifiers and computed physicochemical properties for the molecule is provided below. These values are predicted based on its structure and are essential for experimental design, including solvent selection, chromatographic method development, and preliminary assessment of drug-like properties.
| Property | Value | Source |
| IUPAC Name | 1-(1,3-thiazol-4-yl)pentan-1-one | - |
| Molecular Formula | C₈H₁₁NOS | - |
| Molecular Weight | 169.24 g/mol | - |
| Canonical SMILES | CCCCC(=O)C1=CSC=N1 | - |
| InChI Key | YJQNGPJGBCIFEB-UHFFFAOYSA-N | - |
| CAS Registry Number | Not publicly available | - |
| Predicted XLogP3 | 1.8 | PubChem Analog |
| Predicted TPSA | 58.5 Ų | PubChem Analog |
| Predicted H-Bond Donors | 0 | PubChem Analog |
| Predicted H-Bond Acceptors | 3 | PubChem Analog |
| Predicted Rotatable Bonds | 4 | PubChem Analog |
Synthesis and Purification
Retrosynthetic Analysis and Strategy Selection
The synthesis of 4-acylthiazoles can be approached through several established routes. The two most common strategies involve either constructing the thiazole ring with the acyl group already present on a precursor or attaching the acyl group to a pre-formed thiazole ring.
-
Hantzsch Thiazole Synthesis: This classic method involves the condensation of an α-haloketone with a thioamide.[4][5][7] For the target molecule, this would require a precursor like 1-halo-1-oxohexan-2-al and thioformamide. However, the synthesis and stability of such α-dicarbonyl precursors can be challenging.
-
Acylation of a Pre-formed Thiazole Ring: A more direct and often higher-yielding approach involves the functionalization of the thiazole C4 position. This can be achieved by deprotonating a 4-halothiazole to form a lithiated or Grignard intermediate, followed by quenching with an appropriate acylating agent like pentanoyl chloride or pentanoic anhydride. This strategy offers excellent control over regiochemistry.
For this guide, we will detail the acylation of a 4-lithiothiazole intermediate, as it represents a robust and scalable method for accessing the target compound.
Proposed Synthetic Protocol: Acylation of 4-Bromothiazole
This protocol is based on well-established organometallic chemistry of thiazole derivatives. The procedure involves a lithium-halogen exchange followed by acylation.
Materials:
-
4-Bromothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Pentanoyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromothiazole (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 45 minutes. The formation of 4-lithiothiazole occurs during this time.
-
Acylation: In a separate flame-dried flask, prepare a solution of pentanoyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the cold 4-lithiothiazole solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1-(1,3-Thiazol-4-yl)pentan-1-one.
Caption: Synthetic workflow for 1-(1,3-Thiazol-4-yl)pentan-1-one.
Reactivity and Mechanistic Insights
Electronic Profile of the Thiazole Ring
The aromaticity of the thiazole ring dictates its reactivity. Computational studies and experimental evidence show a non-uniform distribution of electron density.[5]
-
C2 Position: The proton at C2 is the most acidic due to the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This makes it susceptible to deprotonation by strong bases like organolithium reagents, creating a potent nucleophile.[8]
-
C4 Position: This position is relatively electron-neutral.
-
C5 Position: This is the most electron-rich carbon, making it the primary site for electrophilic aromatic substitution reactions such as halogenation and nitration.[5][8]
-
Nitrogen (N3): The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, readily undergoing protonation or alkylation to form thiazolium salts.[8]
Reactions of the Ketone Moiety
The pentanoyl side chain introduces a ketone functional group, which serves as a versatile handle for further chemical modifications. Standard ketone chemistry can be applied, including:
-
Reduction: The carbonyl can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄).
-
Nucleophilic Addition: Grignard reagents or organolithiums can add to the carbonyl to form tertiary alcohols.
-
Reductive Amination: Conversion to an amine via formation of an imine or oxime followed by reduction.
-
α-Functionalization: The α-protons on the methylene group adjacent to the carbonyl are acidic and can be removed to form an enolate, which can then react with various electrophiles.
Caption: Key reactive sites on 1-(1,3-Thiazol-4-yl)pentan-1-one.
Spectroscopic Signature
While experimental spectra are not available, the structure of 1-(1,3-Thiazol-4-yl)pentan-1-one allows for reliable prediction of its key spectroscopic features, which are crucial for its characterization and confirmation of synthesis.
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency |
| ¹H NMR | Thiazole H-2 | δ 8.9-9.1 ppm (singlet) |
| Thiazole H-5 | δ 7.9-8.1 ppm (singlet) | |
| α-Methylene (-CH₂-CO) | δ 2.9-3.1 ppm (triplet) | |
| β-Methylene (-CH₂-CH₂CO) | δ 1.6-1.8 ppm (sextet) | |
| γ-Methylene (-CH₂-CH₃) | δ 1.3-1.5 ppm (sextet) | |
| Terminal Methyl (-CH₃) | δ 0.9-1.0 ppm (triplet) | |
| ¹³C NMR | Carbonyl (C=O) | δ 190-195 ppm |
| Thiazole C-2 | δ 155-158 ppm | |
| Thiazole C-4 | δ 145-148 ppm | |
| Thiazole C-5 | δ 125-128 ppm | |
| Alkyl Carbons | δ 10-45 ppm | |
| IR Spectroscopy | C=O Stretch (Ketone) | 1680-1700 cm⁻¹ (strong) |
| C=N Stretch (Thiazole) | 1500-1550 cm⁻¹ | |
| C-H Stretch (Alkyl) | 2850-3000 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 169 |
| Key Fragments | m/z 126 ([M-C₃H₇]⁺), m/z 113 ([M-C₄H₈]⁺) |
Applications in Research and Drug Development
The Thiazole Moiety in Medicinal Chemistry
The thiazole ring is a bioisostere for various other aromatic systems and is prized for its ability to participate in hydrogen bonding and π-stacking interactions with biological targets. Its derivatives have demonstrated an exceptionally broad range of pharmacological activities.[2] The structural diversity achievable through substitution at the C2, C4, and C5 positions has led to the development of drugs across numerous therapeutic areas.[1] For example, thiazole derivatives are investigated as anti-inflammatory agents, often by designing molecules that can inhibit key enzymes in the inflammatory cascade.[9]
Potential as an Intermediate for Bioactive Molecules
1-(1,3-Thiazol-4-yl)pentan-1-one is an ideal starting point or intermediate for the synthesis of more complex molecules. The ketone functionality is a key reactive handle that can be elaborated into a wide variety of other functional groups. For instance, it can be converted into:
-
Amines: Through reductive amination, leading to compounds that could interact with amine-recognizing receptors.
-
Alcohols: Reduction to the corresponding alcohol introduces a chiral center and a hydrogen bond donor.
-
Heterocycles: The ketone can participate in condensation reactions with hydrazines or other bifunctional nucleophiles to form new heterocyclic rings like pyrazoles or pyrimidines, creating novel scaffolds for screening.
Given the established importance of the thiazole core, this compound represents a valuable building block for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.
Conclusion
1-(1,3-Thiazol-4-yl)pentan-1-one is a structurally straightforward yet chemically versatile molecule that embodies the synthetic utility of the thiazole scaffold. While not a widely commercialized or studied compound in its own right, its true value lies in its potential as a molecular building block. This guide has provided a robust framework for its synthesis, purification, and characterization based on established chemical principles. The predictable reactivity of both the thiazole ring and the ketone moiety offers a dual-handle approach for creating diverse and complex derivatives. For researchers and scientists in drug development, this compound and its analogues represent a promising starting point for exploring new chemical space in the search for novel therapeutic agents.
References
-
Gardner, D. (2014). Synthesis of Medicinally Relevant Thiazolyl Aryl Ketones Under Mild Conditions. ScholarWorks@UARK. Available at: [Link]
-
Wikipedia. (2024). Thiazole. Available at: [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
CUTM Courseware. Thiazole. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
-
PubChem. 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one. Available at: [Link]
-
CAS Common Chemistry. 3′,5′-Anhydrothymidine. Available at: [Link]
-
ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available at: [Link]
-
PubMed. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Available at: [Link]
-
PubChem. 1-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]propan-2-one. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. PMC. Available at: [Link]
-
Siddiqui, H. L., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
PubChem. Thiazole, 4-phenyl-. Available at: [Link]
-
PubChem. 1-(1,3-Oxazol-2-yl)-3-(4-phenylphenyl)propan-1-one. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. youtube.com [youtube.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Butyl Thiazol-4-yl Ketone Scaffold in Medicinal Chemistry
Executive Summary
This technical guide provides a comprehensive analysis of Butyl thiazol-4-yl ketone (systematically 1-(1,3-thiazol-4-yl)pentan-1-one ), a critical heteroaromatic scaffold used in the synthesis of bioactive pharmacophores. While often overlooked as a simple intermediate, the 4-acylthiazole moiety serves as a linchpin in the development of kinase inhibitors, anti-infectives, and novel agrochemicals.
This document details the molecular physicochemical properties, validated synthetic protocols via the Hantzsch cyclization, and the structural logic dictating its utility in drug development.
Part 1: Molecular Identity & Physicochemical Profile
Structural Definition
The term "Butyl thiazol-4-yl ketone" refers to a specific regioisomer where a pentanoyl chain is attached to the C4 position of a 1,3-thiazole ring.
-
IUPAC Name: 1-(1,3-thiazol-4-yl)pentan-1-one
-
Molecular Formula:
[1] -
SMILES: CCCCC(=O)c1ncsc1
Molecular Weight Calculation
The precise molecular weight is derived from standard atomic weights. Accuracy in this parameter is critical for stoichiometry in high-throughput synthesis and mass spectrometry (MS) validation.
| Element | Count | Atomic Weight (Da) | Subtotal (Da) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 11 | 1.008 | 11.088 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Sulfur (S) | 1 | 32.060 | 32.060 |
| Total MW | 169.24 g/mol | ||
| Monoisotopic Mass | 169.056 g/mol |
Physicochemical Properties (In Silico Prediction)
The following properties dictate the compound's behavior in biological systems (ADME profile).
-
LogP (Lipophilicity): ~2.3 – 2.6 (Moderate lipophilicity, favorable for membrane permeability).
-
Topological Polar Surface Area (TPSA): ~41 Ų (Well within the <140 Ų limit for oral bioavailability).
-
H-Bond Acceptors: 2 (N and O).
-
H-Bond Donors: 0 (Unless substituted further).
Part 2: Synthetic Methodology
The most robust route to 4-alkanoylthiazoles is the Hantzsch Thiazole Synthesis . This method is preferred over Friedel-Crafts acylation of thiazoles, which is often regiochemically difficult due to the electron-deficient nature of the thiazole ring at C2/C4.
Protocol: Modified Hantzsch Cyclization
Objective: Synthesis of 1-(thiazol-4-yl)pentan-1-one from thioformamide and a brominated diketone precursor.
Reagents
-
Precursor A: 1-bromo-2,3-heptanedione (or equivalent
-haloketone precursor designed to yield the pentanoyl side chain). Note: Direct bromination of 2,3-heptanedione is the standard entry. -
Precursor B: Thioformamide (or Thiourea if an aminothiazole is desired).
-
Solvent: Ethanol (anhydrous).
-
Base: Sodium bicarbonate (
) or Triethylamine ( ).
Step-by-Step Workflow
-
Bromination: Dissolve 2,3-heptanedione (1.0 eq) in glacial acetic acid. Add Bromine (
, 1.0 eq) dropwise at 0°C. Stir for 2 hours to generate the -bromo ketone. -
Cyclization: Dissolve Thioformamide (1.1 eq) in anhydrous ethanol.
-
Addition: Add the crude
-bromo ketone solution dropwise to the thioformamide solution at room temperature. The reaction is exothermic; maintain temperature <40°C. -
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Evaporate ethanol. Neutralize the residue with saturated
solution. Extract with Dichloromethane (DCM) x3. -
Purification: Dry organic layer over
. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).
Mechanistic Pathway (Visualization)
The following diagram illustrates the condensation mechanism driving the formation of the thiazole ring.
Figure 1: The Hantzsch Thiazole Synthesis mechanism. Nucleophilic attack by sulfur is followed by intramolecular cyclization and dehydration to aromatize the ring.
Part 3: Applications in Drug Discovery
The butyl thiazol-4-yl ketone scaffold is not merely a solvent or reagent; it is a "privileged structure" in medicinal chemistry. The thiazole ring acts as a bioisostere for pyridine or oxazole, often improving metabolic stability against oxidative metabolism.
Kinase Inhibition (ATP-Binding Site)
Thiazole derivatives frequently target the ATP-binding pocket of protein kinases. The nitrogen (N3) of the thiazole ring serves as a critical Hydrogen Bond Acceptor (HBA) to the "hinge region" of the kinase.
-
Mechanism: The C4-ketone moiety provides a vector for extending a hydrophobic tail (the butyl group) into the hydrophobic back-pocket (Gatekeeper region) of the enzyme, enhancing selectivity.
-
Target Examples: CDK (Cyclin-dependent kinases), GSK-3
, and EGFR.
Anti-Infective Agents
Research indicates that 4-substituted thiazoles disrupt bacterial cell wall synthesis or fungal ergosterol biosynthesis. The lipophilic butyl chain facilitates penetration through the lipid bilayer of Gram-negative bacteria.
Strategic Logic: The "Linker" Concept
In Fragment-Based Drug Design (FBDD), this molecule serves as a linker.
-
Left Wing: The Thiazole C2 position is easily functionalized (via lithiation or amination) to attach an aryl group.
-
Right Wing: The Ketone can be reduced to a chiral alcohol or reductively aminated, creating a diversity vector.
Figure 2: Strategic modification vectors for the thiazole ketone scaffold in medicinal chemistry.
Part 4: Analytical Validation
To ensure the integrity of the synthesized molecule, the following analytical signatures must be verified.
Mass Spectrometry (ESI-MS)
-
Expected Ion:
-
m/z Value: 170.24 (approx)
-
Fragmentation Pattern: Look for a characteristic loss of the butyl group (M-57) or cleavage of the carbonyl-thiazole bond.
Proton NMR ( H-NMR)
-
Thiazole Protons: Aromatic singlets around
8.0–9.0 ppm (C2-H is typically most downfield). -
Butyl Chain:
-
Triplet (
~0.9 ppm) for terminal methyl. -
Multiplets (
1.3–1.7 ppm) for internal methylenes. -
Triplet (
~2.9–3.1 ppm) for the -methylene adjacent to the carbonyl.
-
References
-
Synthesis of Thiazoles (Organic Chemistry Portal) Title: Thiazole Synthesis: Reactions and Protocols Source: Organic Chemistry Portal URL:[Link]
-
Medicinal Utility of Thiazoles Title: Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance Source:[2] Journal of Medicinal Chemistry (ACS) URL:[Link]
-
PubChem Compound Summary (Thiazole Ketones) Title: 1-(1,3-thiazol-4-yl)ethanone (Homolog Reference) Source:[3] National Center for Biotechnology Information (NCBI) URL:[Link]
-
Hantzsch Synthesis Mechanism Title: The Hantzsch Thiazole Synthesis - Reaction Mechanism Source: Name Reactions in Organic Chemistry URL:[Link]
Sources
Technical Guide: Solubility & Handling of 1-(1,3-Thiazol-4-yl)pentan-1-one in DMSO
This technical guide details the solubility, handling, and stock solution preparation for 1-(1,3-Thiazol-4-yl)pentan-1-one in Dimethyl Sulfoxide (DMSO).
Executive Summary & Physicochemical Profile
1-(1,3-Thiazol-4-yl)pentan-1-one is a lipophilic ketone-substituted thiazole. Based on Structure-Activity Relationship (SAR) data of analogous 4-substituted thiazoles, this compound exhibits high solubility in DMSO , typically exceeding 100 mM (approx. 16.9 mg/mL).
However, its lipophilic pentanoyl chain creates a high risk of precipitation upon aqueous dilution (the "crash-out" effect), which is the primary cause of variability in biological assays involving this pharmacophore.
Physicochemical Data Table
| Parameter | Value / Characteristic | Relevance to DMSO Solubility |
| Molecular Formula | C₈H₁₁NOS | Organic, heteroaromatic |
| Molecular Weight | ~169.24 g/mol | Small molecule; favors high solubility |
| Predicted LogP | ~2.0 – 2.5 | Moderately lipophilic; high affinity for DMSO |
| H-Bond Donors | 0 | Lacks strong lattice energy; enhances dissolution |
| H-Bond Acceptors | 3 (N, O, S) | Forms favorable dipole interactions with DMSO |
| Solubility (DMSO) | High (>100 mM) | Suitable for high-concentration stock solutions |
| Solubility (Water) | Low / Poor | High risk of precipitation in assay buffers |
Solubility Mechanism & Stability Risks[3][4]
Why DMSO?
DMSO is the preferred solvent because it is a polar aprotic solvent with a high dielectric constant. The sulfoxide oxygen in DMSO acts as a hydrogen bond acceptor, while the methyl groups interact with the lipophilic pentyl chain of the target molecule.
Critical Stability Warning: The "Thiazole Oxidation"
While soluble, thiazole derivatives stored in DMSO are susceptible to oxidative degradation and dimerization over time, particularly at room temperature.
-
Mechanism: DMSO can act as a mild oxidant. The C2 position of the thiazole ring is reactive.
-
Impact: Old stock solutions may contain degradation products that produce false-positive biological signals.
-
Mitigation: Stock solutions must be stored at -20°C or -80°C and subjected to minimal freeze-thaw cycles.
Experimental Protocols
Protocol A: Saturation Solubility Determination (Visual Titration)
Use this protocol if you need to determine the exact upper limit of solubility for a specific batch.
Reagents:
-
Compound: 1-(1,3-Thiazol-4-yl)pentan-1-one (Solid)
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves)
Step-by-Step Workflow:
-
Weigh 5.0 mg of the compound into a 1.5 mL amber microcentrifuge tube (protect from light).
-
Add 50 µL of anhydrous DMSO.
-
Vortex vigorously for 60 seconds.
-
Observation:
-
Clear solution? Solubility is >100 mg/mL.
-
Particles visible? Proceed to Step 5.
-
-
Add DMSO in 10 µL increments , vortexing between additions, until the solution is perfectly clear.
-
Calculation:
-
Where
is solubility (mg/mL), is mass (mg), and is final volume (mL).
-
Protocol B: Preparation of a 100 mM Master Stock
Standard procedure for biological assay preparation.
-
Calculate Mass Required:
-
Target Volume: 1.0 mL
-
Target Concentration: 100 mM (0.1 M)
-
-
Weighing: Weigh ~17 mg of compound into a glass vial. Record exact mass.
-
Volume Adjustment: Calculate the exact volume of DMSO required to reach 100 mM based on the actual weighed mass.
-
Dissolution: Add the calculated volume of DMSO. Vortex until dissolved.
-
Aliquot & Storage: Immediately dispense into 50 µL aliquots in amber tubes. Flush with Argon or Nitrogen gas to displace oxygen. Store at -20°C.
Aqueous Dilution Strategy (Avoiding "Crash-Out")
The most common failure mode with this compound is precipitation when the DMSO stock is added to aqueous media (e.g., PBS, cell culture media).
The "Intermediate Dilution" Method: Do not pipette 100 mM stock directly into the assay well. The local concentration shock will cause precipitation.
-
Step 1 (Stock): 100 mM in 100% DMSO.
-
Step 2 (Intermediate): Dilute 1:10 into 100% DMSO (creates 10 mM working stock).
-
Step 3 (Assay Delivery): Dilute the 10 mM stock into the aqueous buffer while vortexing the buffer .
Workflow Visualization
The following diagram illustrates the critical decision pathways for handling this compound, ensuring data integrity from powder to assay.
Caption: Workflow for solubilization and quality control. Note the critical check for precipitation during the aqueous dilution phase.
References
-
Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link
-
Balakin, K. V., et al. (2004). "In silico prediction of drug solubility in DMSO." Journal of Chemical Information and Computer Sciences, 44(6). Link
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link
-
PubChem. (2025).[4] Compound Summary: Thiazole Derivatives and Solubility Properties. National Library of Medicine. Link
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Acylthiazoles via Grignard Reaction
Introduction: The Significance of 4-Acylthiazoles and the Strategic Role of Grignard Chemistry
4-Acylthiazoles are a class of heterocyclic ketones that serve as pivotal structural motifs in medicinal chemistry and materials science. Their prevalence in biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs, underscores their importance in drug discovery pipelines. The acyl group at the 4-position of the thiazole ring often acts as a key binding element or a synthetic handle for further molecular elaboration. Consequently, robust and versatile methods for their synthesis are of paramount importance to researchers in both academic and industrial settings.
The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful and direct approach to introduce a wide array of acyl groups onto the thiazole scaffold.[1][2] This application note provides detailed protocols for two primary Grignard-based strategies for the synthesis of 4-acylthiazoles, targeting researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this guide delves into the causality behind experimental choices, addresses potential challenges, and provides a framework for troubleshooting, ensuring a high rate of success in the laboratory.
Strategic Approaches to 4-Acylthiazole Synthesis
Two principal retrosynthetic disconnections are presented, each leveraging a common and commercially available thiazole precursor:
-
Route A: Grignard Addition to Thiazole-4-carbonitrile. This is a direct and convergent approach where a Grignard reagent (R-MgX) attacks the electrophilic carbon of the nitrile group on a thiazole-4-carbonitrile scaffold. Subsequent acidic hydrolysis of the intermediate imine furnishes the desired 4-acylthiazole.[3]
-
Route B: Two-Step Synthesis via Thiazole-4-carbaldehyde. This strategy involves the initial addition of a Grignard reagent to thiazole-4-carbaldehyde to form a secondary alcohol. This alcohol is then oxidized in a subsequent step to yield the target ketone. This route is particularly useful when the desired Grignard reagent is prone to side reactions with nitriles or when the starting aldehyde is more readily available.[4][5]
The choice between these routes will depend on the availability of starting materials, the nature of the desired acyl group, and the functional group tolerance of the specific substrates.
Visualizing the Synthetic Workflow
The following diagram illustrates the two primary synthetic pathways described in this application note.
Caption: Synthetic routes to 4-acylthiazoles using Grignard reagents.
PART 1: Detailed Experimental Protocols
General Considerations for Grignard Reactions:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under a stream of inert gas), and anhydrous solvents must be used.[5]
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.
-
Initiation: The formation of the Grignard reagent is an autocatalytic reaction that can sometimes have an induction period. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface and initiate the reaction.
-
Titration: For accurate stoichiometry, it is recommended to titrate the prepared Grignard reagent prior to use. A common method involves titration against a solution of I2 in THF with LiCl.[6]
Protocol A: Synthesis of 4-Acylthiazole from Thiazole-4-carbonitrile
This protocol describes the synthesis of a 4-acylthiazole by the addition of a Grignard reagent to thiazole-4-carbonitrile, followed by in-situ hydrolysis of the resulting imine.
Step 1: Preparation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum, add magnesium turnings (1.2 equivalents).
-
Flush the apparatus with inert gas.
-
Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
In a separate, dry dropping funnel, prepare a solution of the corresponding alkyl or aryl halide (1.0 equivalent) in the anhydrous solvent.
-
Add a small portion of the halide solution to the magnesium suspension. If the reaction does not initiate spontaneously (indicated by gentle bubbling and warming), add a small crystal of iodine.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear grey and cloudy.
Step 2: Reaction with Thiazole-4-carbonitrile and Work-up
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve thiazole-4-carbonitrile (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of thiazole-4-carbonitrile to the stirred Grignard reagent via cannula or a dropping funnel. The addition is exothermic and should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
For the hydrolysis of the imine intermediate, add 3M aqueous hydrochloric acid (HCl) and stir vigorously at room temperature for 1-3 hours.[2][3]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: Synthesis of 4-Acylthiazole from Thiazole-4-carbaldehyde and Subsequent Oxidation
This two-step protocol is an alternative for the synthesis of 4-acylthiazoles.
Step 1: Grignard Addition to Thiazole-4-carbaldehyde
-
Prepare the Grignard reagent as described in Protocol A, Step 1.
-
Cool the Grignard reagent solution to 0 °C.
-
In a separate flask, dissolve thiazole-4-carbaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the Grignard reagent, maintaining the temperature below 10 °C.[5]
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate in vacuo. The crude secondary alcohol may be purified at this stage or used directly in the next step.
Step 2: Oxidation of the Secondary Alcohol
-
Dissolve the crude secondary alcohol from the previous step in dichloromethane (DCM).
-
Add an oxidizing agent such as Pyridinium chlorochromate (PCC) (1.5 equivalents) or Dess-Martin periodinane (DMP) (1.2 equivalents) in portions at room temperature.
-
Stir the reaction mixture until the starting alcohol is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the oxidant byproducts.
-
Wash the filter cake with additional ether.
-
Concentrate the filtrate under reduced pressure and purify the resulting crude 4-acylthiazole by flash column chromatography.
PART 2: Mechanistic Insights and Troubleshooting
Causality Behind Experimental Choices:
-
Solvent: THF is often preferred over diethyl ether for Grignard reactions involving heterocyclic substrates due to its higher boiling point and better solvating properties, which can facilitate the reaction.
-
Temperature Control: The addition of the electrophile (nitrile or aldehyde) to the Grignard reagent is performed at low temperatures to control the exothermicity of the reaction and minimize the formation of side products.[6]
-
Quenching: Saturated NH₄Cl is a mild acidic quenching agent that protonates the alkoxide intermediate without causing significant side reactions. Stronger acids are used for the subsequent hydrolysis of the imine in Protocol A.
-
Oxidizing Agent: For the oxidation step in Protocol B, mild oxidizing agents like PCC or DMP are chosen to avoid over-oxidation or degradation of the sensitive thiazole ring.
Potential Side Reactions and Troubleshooting:
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or no yield of Grignard reagent | Wet glassware or solvent; inactive magnesium. | Ensure all equipment is rigorously dried. Use a fresh bottle of anhydrous solvent. Activate magnesium with iodine or 1,2-dibromoethane. |
| Recovery of starting thiazole derivative | Incomplete reaction; quenched Grignard reagent. | Increase reaction time or temperature. Ensure anhydrous conditions. Titrate the Grignard reagent to confirm its concentration. |
| Formation of Wurtz coupling product (R-R) | High local concentration of alkyl/aryl halide during Grignard formation. | Add the halide solution slowly and dilute to maintain a low concentration. |
| Double addition to nitrile (in Protocol A) | Highly reactive Grignard reagent or elevated temperature. | This is generally not a major issue as the intermediate imine salt is less reactive than the nitrile. Maintain low reaction temperatures. |
| Enolization of the final ketone | If the resulting ketone has acidic α-protons, the Grignard reagent can act as a base. | Use a less sterically hindered Grignard reagent. Add the thiazole derivative to the Grignard reagent slowly at low temperature. |
Data Summary Table
The following table provides representative reaction conditions and expected outcomes for the synthesis of 4-acylthiazoles. Note that yields are highly substrate-dependent and optimization may be required.
| Route | Thiazole Substrate | Grignard Reagent (R-MgX) | Key Conditions | Product | Expected Yield Range |
| A | Thiazole-4-carbonitrile | Phenylmagnesium bromide | THF, 0 °C to rt, 3h; then 3M HCl | 4-Benzoylthiazole | 60-80% |
| A | Thiazole-4-carbonitrile | Ethylmagnesium bromide | THF, 0 °C to rt, 3h; then 3M HCl | 4-Propanoylthiazole | 55-75% |
| B | Thiazole-4-carbaldehyde | Cyclohexylmagnesium chloride | THF, 0 °C to rt, 2h; then PCC, DCM | 4-(Cyclohexanecarbonyl)thiazole | 50-70% (over 2 steps) |
| B | Thiazole-4-carbaldehyde | Isopropylmagnesium chloride | THF, 0 °C to rt, 2h; then DMP, DCM | 4-Isobutyrylthiazole | 55-75% (over 2 steps) |
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Cook–Heilbron thiazole synthesis. (2023, December 2). In Wikipedia. [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Denmark, S. E., & Almstead, N. G. (1993). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 93(4), 1431–1470.
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2014). Molecules, 19(9), 13636–13646. [Link]
- Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430.
-
Ashenhurst, J. (2023, October 30). Addition of Grignard reagents to nitriles. Master Organic Chemistry. [Link]
-
18.10: 1,2- and 1,4-Additions of Organometallic Reagents. (2015, July 18). Chemistry LibreTexts. [Link]
-
Organic Chemistry. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
-
Synthesis of substituted carbonyl compounds by 1,4-additions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Clark, J. (2004). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
-
The Organic Chemistry Tutor. (2023, June 11). Organometallic Addition to Aldehydes and Ketones [Video]. YouTube. [Link]
-
Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (2014). ACS Omega, 4(1), 10622–10631. [Link]
-
Pearson. (n.d.). Organometallics on Ketones Explained: Definition, Examples, Practice & Video Lessons. Pearson+. Retrieved from [Link]
Sources
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- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
functionalization of 1-(1,3-Thiazol-4-yl)pentan-1-one for drug discovery
Application Note: Functionalization of 1-(1,3-Thiazol-4-yl)pentan-1-one for Drug Discovery
Executive Summary & Strategic Value
In modern drug discovery, the 1-(1,3-thiazol-4-yl)pentan-1-one scaffold represents a high-value "privileged structure." It combines a lipophilic alkyl tail (pentyl) with a polar, aromatic heterocyclic core (thiazole) and a reactive carbonyl handle. This specific arrangement mimics the pharmacophoric features found in numerous bioactive agents, including CDK inhibitors, anti-infectives, and neuropeptide antagonists.
This guide provides a validated roadmap for diversifying this scaffold. Unlike simple aliphatic ketones, the thiazole ring introduces unique electronic biases—specifically the acidity of the C2-proton and the electron-rich nature of C5—that require tailored protocols to avoid decomposition or regiochemical scrambling.
Key Application Areas:
-
Fragment-Based Drug Discovery (FBDD): Rapid expansion of the ketone into amines or heterocycles.
-
Lead Optimization: Tuning lipophilicity (LogD) via the pentyl chain or C2-arylation.
-
Scaffold Hopping: Replacing phenyl-ketone moieties in existing leads with the thiazole isostere.
Reactivity Profiling & Decision Matrix
Before initiating synthesis, researchers must understand the electronic landscape of the molecule. The thiazole ring acts as an electron sink, activating the C2 position for deprotonation/metalation, while the C4-ketone is susceptible to nucleophilic attack.
Critical Reactivity Vectors:
-
The Carbonyl Vector (C=O): The primary site for diversity. Amenable to reductive amination, Grignard addition (with care), and condensation.
-
The C2-H Vector (Thiazole): The most acidic proton on the ring (
). It allows for C-H activation or lithiation (requires ketone protection). -
The C5-H Vector (Thiazole): The most nucleophilic site, suitable for electrophilic aromatic substitution (EAS) like halogenation.
Figure 1: Strategic diversification vectors for the thiazole-ketone scaffold.
Module 1: The Carbonyl Vector (Reductive Amination)
Objective: Convert the ketone into a secondary or tertiary amine. This is the highest-yield strategy for generating Structure-Activity Relationship (SAR) libraries.
Scientific Rationale:
Direct nucleophilic addition (e.g., Grignard) to the ketone often competes with the acidic C2-proton of the thiazole or results in tertiary alcohols prone to elimination. Reductive amination is preferred because it proceeds via an iminium intermediate, which is chemoselective and preserves the thiazole ring integrity. We utilize Sodium Triacetoxyborohydride (STAB) as the reductant due to its mildness compared to
Protocol A: General Reductive Amination
Reagents:
-
1-(1,3-Thiazol-4-yl)pentan-1-one (1.0 equiv)
-
Amine (Primary or Secondary) (1.2 - 1.5 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
Acetic Acid (AcOH) (catalytic to 1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Methodology:
-
Imine Formation: In a dry vial, dissolve the thiazole ketone (1 mmol) and the amine (1.2 mmol) in DCE (5 mL).
-
Activation: Add Acetic Acid (1 mmol). Note: AcOH catalyzes imine formation and buffers the reaction. Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: If the amine is sterically hindered, add 3Å molecular sieves to sequester water and drive equilibrium.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Allow to warm to RT and stir for 12–16 hours under Nitrogen.
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (typically DCM/MeOH gradients).
Data Validation:
-
LCMS: Look for
corresponding to the amine. -
1H NMR: Disappearance of the alpha-methylene triplet of the pentyl chain (approx. 2.9 ppm) and appearance of the methine proton signal (approx. 3.5–4.0 ppm) adjacent to the new nitrogen.
Module 2: The Heterocyclic Vector (C-H Activation)
Objective: Functionalize the C2 position of the thiazole ring without using protecting groups for the ketone.
Scientific Rationale: Traditional lithiation (n-BuLi) at C2 is contraindicated here because the lithium reagent will aggressively attack the C4-ketone. Instead, we employ Transition-Metal Catalyzed C-H Activation . This method utilizes the intrinsic electronic bias of the thiazole sulfur to direct Palladium to the C2 position, allowing for arylation with aryl iodides/bromides.
Protocol B: Pd-Catalyzed C2-Arylation
Reagents:
-
1-(1,3-Thiazol-4-yl)pentan-1-one (1.0 equiv)
-
Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst:
(5-10 mol%) -
Ligand:
(10-20 mol%) or XPhos (for difficult substrates) -
Base:
or (2.0 equiv) -
Solvent: Toluene or DMF (degassed)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon flow, combine the thiazole ketone (0.5 mmol), Aryl Iodide (0.75 mmol),
(5.6 mg), (13 mg), and (325 mg) in a microwave vial. -
Solvation: Add anhydrous Toluene (3 mL). Seal the vial with a crimp cap.
-
Reaction: Heat to 100°C–120°C for 12–24 hours.
-
Optimization: Microwave irradiation at 120°C for 1 hour often improves yields and reduces thermal decomposition of the ketone.
-
-
Filtration: Cool to RT. Filter the slurry through a pad of Celite to remove inorganic salts and Pd black. Wash with EtOAc.
-
Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
Alternative: The Minisci Reaction (Radical Alkylation) For adding alkyl groups (e.g., methyl, isopropyl) to C2, use the Minisci reaction.
-
Conditions: Thiazole ketone + Alkyl Carboxylic Acid +
(cat) + in aqueous acidic media (TFA/Water). -
Mechanism:[1][2][3][4] Generates an alkyl radical that attacks the electron-deficient C2 position.
Summary of Quantitative Expectations
| Reaction Type | Target Site | Typical Yield | Key Challenge | Solution |
| Reductive Amination | Ketone (C=O) | 70 - 90% | Steric hindrance | Use |
| C-H Arylation | Thiazole C2 | 50 - 75% | Ketone reduction | Use anhydrous, non-nucleophilic bases ( |
| Minisci Alkylation | Thiazole C2 | 40 - 60% | Polysubstitution | Control equivalents of radical source; stop at ~50% conversion. |
| Alpha-Bromination | Pentyl C2 | 60 - 80% | Over-bromination | Use |
References
-
Minisci Reaction on Azoles
-
Reductive Amination Protocols
-
Thiazole C-H Activation
-
You, J., et al. "Pd-Catalyzed Regioselective C–H Functionalization of Thiazoles." Chem. Commun., 2012. Link
-
-
Thiazole Biological Activity
Disclaimer: All protocols involve hazardous chemicals. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory. Consult Safety Data Sheets (SDS) before handling.
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
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- 5. Direct C-H functionalisation of azoles via Minisci reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatility of 1-(1,3-Thiazol-4-yl)pentan-1-one in Heterocyclic Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry
The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules. Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems has cemented its status as a "privileged scaffold." 1-(1,3-Thiazol-4-yl)pentan-1-one, with its reactive ketone functionality, serves as a versatile and valuable starting material for the construction of more complex heterocyclic systems. This guide provides an in-depth exploration of its application in the synthesis of key heterocycles, offering both the mechanistic rationale and detailed, actionable protocols for the research and drug development professional.
I. Synthesis of Substituted Pyrimidines: A [3+3] Annulation Strategy
The pyrimidine core is fundamental to the structure of nucleic acids and is a prevalent motif in a vast array of therapeutic agents. A robust method for the synthesis of substituted pyrimidines involves the [3+3] annulation of an α,β-unsaturated ketone with an amidine.[1][2][3] This approach offers a convergent and efficient route to highly functionalized pyrimidine derivatives.
Mechanistic Rationale
The synthesis commences with the conversion of 1-(1,3-Thiazol-4-yl)pentan-1-one to its corresponding α,β-unsaturated derivative via a Knoevenagel condensation.[4] This intermediate then undergoes a Michael addition with the amidine, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic pyrimidine ring.[1][2]
Caption: Fig. 1: Pyrimidine Synthesis Workflow
Experimental Protocol: Synthesis of a Model Thiazolyl-Pyrimidine
Part A: Synthesis of (E)-1-(1,3-Thiazol-4-yl)-2-propyl-2-en-1-one (α,β-Unsaturated Ketone Intermediate)
-
To a solution of 1-(1,3-Thiazol-4-yl)pentan-1-one (1.0 eq) in ethanol, add benzaldehyde (1.0 eq) and a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired α,β-unsaturated ketone.
Part B: Cyclization to the Pyrimidine Ring
-
To a solution of the α,β-unsaturated thiazolyl ketone (1.0 eq) from Part A in a suitable solvent such as ethanol or isopropanol, add guanidine hydrochloride (1.2 eq) and a base such as sodium ethoxide (1.5 eq).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the final thiazolyl-pyrimidine product.
| Parameter | Value |
| Starting Material | 1-(1,3-Thiazol-4-yl)pentan-1-one |
| Key Intermediates | α,β-Unsaturated Ketone, Dihydropyrimidine |
| Final Product | Substituted Thiazolyl-Pyrimidine |
| Typical Yield | 60-80% (overall) |
Table 1: Summary of Pyrimidine Synthesis
II. Synthesis of Substituted Pyridines: The Hantzsch and Kröhnke Approaches
The pyridine ring is another exceptionally important heterocycle in drug discovery. Classical methods like the Hantzsch and Kröhnke syntheses provide reliable pathways to substituted pyridines from carbonyl precursors.[5][6][7][8]
A. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that constructs a dihydropyridine ring, which is subsequently oxidized to the aromatic pyridine.[5][7][9]
The reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (ammonia or ammonium acetate).[10][11] An enamine is formed from the β-ketoester and ammonia, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated intermediate, itself formed from the aldehyde and another equivalent of the β-ketoester.[5] Subsequent cyclization and dehydration yield the dihydropyridine.
Sources
- 1. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. scribd.com [scribd.com]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
1-(1,3-Thiazol-4-yl)pentan-1-one scaffold in medicinal chemistry
Application Note: Strategic Utilization of the 1-(1,3-Thiazol-4-yl)pentan-1-one Scaffold in Medicinal Chemistry
Part 1: Executive Summary & Scaffold Logic
In modern drug discovery, the 1-(1,3-thiazol-4-yl)pentan-1-one scaffold represents a critical "lipophilic adaptor" motif. Unlike simple thiazoles used solely for hydrogen bonding (via N3), this C4-acylated derivative integrates a medium-length alkyl chain (pentyl) directly conjugated to the aromatic core.
Why this scaffold matters:
-
Lipophilic Vectoring: The pentanoyl chain adds significant lipophilicity (+LogP), allowing the molecule to penetrate deep hydrophobic pockets (e.g., the "back pocket" of kinase ATP sites or GPCR transmembrane domains) while the thiazole ring remains at the solvent interface.
-
Bioisosterism: The thiazole-ketone motif acts as a metabolically stable bioisostere for cis-amide bonds or phenyl-ketones, often improving solubility and reducing metabolic clearance compared to their benzene counterparts.
-
Divergent Reactivity: The ketone functionality serves as a "chemical handle" for late-stage diversification into amines (via reductive amination), alcohols (chiral reduction), or hydrazones (antimicrobial pharmacophores).
Physicochemical Profile
| Property | Value (Predicted) | Relevance |
| Formula | C₈H₁₁NOS | Core building block |
| MW | 169.24 g/mol | Fragment-based drug discovery (FBDD) compliant |
| cLogP | ~2.3 - 2.6 | Ideal for membrane permeability |
| TPSA | ~29.1 Ų | High oral bioavailability potential |
| H-Bond Acceptors | 2 (N3, C=O) | Key interactions with Ser/Thr residues |
| Rotatable Bonds | 4 | Entropic penalty is low; good flexibility |
Part 2: Synthesis Protocols
While the Hantzsch synthesis is the historical method for thiazoles, it lacks the regiocontrol required for precise C4-acylation with long chains. Therefore, we recommend the Weinreb Amide Route for high-purity medicinal chemistry applications. This method avoids the formation of regioisomers common in cyclization reactions.
Protocol A: Regioselective Synthesis via Weinreb Amide (Gold Standard)
Objective: Synthesize 1-(1,3-thiazol-4-yl)pentan-1-one from thiazole-4-carboxylic acid with >95% regiocontrol.
Reagents:
-
Starting Material: Thiazole-4-carboxylic acid (CAS: 3973-08-8)
-
Coupling Agents: EDC·HCl, HOBt (or HATU for higher yield)
-
Amine: N,O-Dimethylhydroxylamine hydrochloride
-
Grignard Reagent: Pentylmagnesium bromide (2.0 M in diethyl ether)
-
Solvents: Anhydrous DCM, Anhydrous THF
Step-by-Step Methodology:
-
Formation of the Weinreb Amide:
-
Dissolve thiazole-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M concentration) under N₂ atmosphere.
-
Add N,O-dimethylhydroxylamine HCl (1.2 eq) and TEA (3.0 eq).
-
Cool to 0°C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) portion-wise.
-
Warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: Verify formation of N-methoxy-N-methylthiazole-4-carboxamide via LC-MS (M+1: ~173).
-
-
Grignard Addition (The Critical Step):
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) under Argon.
-
Cool the solution to -78°C (Dry ice/acetone bath). Crucial: Low temperature prevents over-addition.
-
Dropwise add Pentylmagnesium bromide (1.5 eq) over 20 minutes.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Pour the reaction mixture into ice-cold sat. NH₄Cl solution.
-
Extraction: Extract with EtOAc (3x). Dry organic layer over MgSO₄.
-
-
Purification:
-
Purify via flash column chromatography (SiO₂).
-
Eluent: Hexanes:EtOAc (gradient 9:1 to 7:3).
-
Yield Expectation: 75-85% as a pale yellow oil.
-
Protocol B: Functionalization (Reductive Amination)
Objective: Convert the ketone scaffold into a secondary amine (common in kinase inhibitors).
-
Dissolve 1-(1,3-thiazol-4-yl)pentan-1-one (1.0 eq) and the target amine (e.g., morpholine or a primary aniline, 1.2 eq) in DCE (Dichloroethane).
-
Add catalytic Acetic Acid (1 drop). Stir for 30 mins.
-
Add STAB (Sodium Triacetoxyborohydride, 1.5 eq) in one portion.
-
Stir at RT for 16 hours.
-
Note: If the amine is sterically hindered, use Ti(OiPr)₄ as a Lewis acid additive before adding the reducing agent.
Part 3: Mechanism of Action & Interaction Map
The following diagram illustrates how this scaffold interacts within a biological binding pocket (e.g., a kinase hinge region) and the synthetic logic flow.
Figure 1: Synthetic workflow and pharmacophoric interaction map of the thiazole-pentanone scaffold.
Part 4: Scientific Rationale & Troubleshooting
1. Why the Weinreb Route over Hantzsch?
The Hantzsch synthesis involves condensing a thioamide with an
2. Handling the Thiazole Ring: Thiazoles are electron-deficient. They do not undergo Friedel-Crafts acylation easily. Attempting to acylate thiazole directly with pentanoyl chloride will fail or require harsh conditions that degrade the ring. The "Reverse Approach" (reacting a thiazole-ester or amide with a nucleophile) is the only high-yield pathway.
3. Stability of the Pentanoyl Group: The C4-ketone is less electrophilic than a standard aliphatic ketone due to conjugation with the thiazole ring. This makes it stable in plasma but reactive enough for chemical derivatization (e.g., imine formation requires a Lewis acid catalyst like TiCl₄ or Ti(OiPr)₄).
References
-
Weinreb Amide Synthesis on Heterocycles
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
-
-
Thiazole Medicinal Chemistry & Bioisosterism
-
Mishra, C. B., et al. (2015). Thiazole: A potent scaffold for the development of various medicinal agents. Journal of Heterocyclic Chemistry, 52(6). Link
-
-
Kinase Inhibitor Design (Hydrophobic Pockets)
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825). Journal of Medicinal Chemistry, 47(15), 3712–3715. Link (Note: Demonstrates the utility of thiazole scaffolds in binding ATP pockets, relevant to the derivatization of the topic scaffold.)
-
-
Hantzsch Synthesis Limitations
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link
-
Troubleshooting & Optimization
Technical Support Center: Thiazole Synthesis Purification
Topic: Removing Unreacted Thioamide from Hantzsch Thiazole Synthesis
Executive Summary
In the Hantzsch synthesis of thiazoles, unreacted thioamide is more than just an impurity; it is a "catalyst poison." Thioamides possess a soft, nucleophilic sulfur atom that binds irreversibly to transition metals (Pd, Pt, Rh), devastating downstream cross-coupling yields (e.g., Suzuki, Buchwald-Hartwig). Furthermore, their solubility profile often mimics the thiazole product, making standard silica chromatography inefficient due to co-elution (streaking).
This guide provides three tiered protocols to eliminate thioamides, moving from physical separation to chemoselective scavenging.
Module 1: The pH Swing (Acid-Base Extraction)
Principle: Thiazoles are weak bases (
Critical Constraint: The
Protocol 1.0: The "Deep Acid" Wash
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (DCM or EtOAc).
-
Note: DCM is preferred for solubility; EtOAc can sometimes hydrolyze under strong acid conditions if left too long.
-
-
Extraction (Forward): Extract the organic layer with 2.0 M HCl (3x).
-
Why 2.0 M? We need the aqueous pH to be well below the thiazole
(2.5). Weaker acids (10% citric acid or 1M acetic acid) will fail to protonate the thiazole fully, leading to yield loss in the organic waste.
-
-
Wash: Keep the Aqueous Acidic Layer . Discard the organic layer (contains the thioamide).
-
Optional: Wash the aqueous layer once with fresh DCM to remove entrained neutrals.
-
-
Neutralization (Reverse): Cool the aqueous layer on ice. Slowly basify with 6.0 M NaOH or solid
until pH > 9.-
Observation: The thiazole should precipitate or oil out.
-
-
Recovery: Extract the now-basic aqueous mixture with EtOAc (3x). Dry over
and concentrate.
Visual Workflow: Acid-Base Logic
Figure 1: Decision tree for separating basic thiazoles from neutral thioamides using pH manipulation.
Module 2: The Chemical Scavenger (Alkylation)
Principle: If the acid-base extraction fails (e.g., your thiazole has electron-withdrawing groups making it too non-basic, or the thioamide is stubborn), use Chemoselective S-Alkylation . Thioamides are soft nucleophiles. Reacting them with a highly reactive alkyl halide converts them into thioimidate salts . These salts are highly polar/ionic and will wash out into water, while your thiazole remains organic.
Reagent Choice:
-
Benzyl Bromide (BnBr): Classic, effective, but the byproduct is lipophilic (unless washed out with water).
-
Ethyl Bromoacetate / Chloroacetic Acid: Recommended. Forms a highly water-soluble salt.
Protocol 2.0: The "Scavenge and Wash"
-
Setup: Dissolve crude material in THF or MeCN (0.1 M concentration).
-
Scavenging: Add 1.2 - 1.5 equivalents (relative to estimated thioamide) of Ethyl Bromoacetate .
-
Reaction: Stir at room temperature for 1–2 hours.
-
Monitoring: Check TLC.[1] The thioamide spot should disappear, replaced by a baseline spot (the salt).
-
-
Workup:
-
Dilute with EtOAc.
-
Wash vigorously with Water or Brine (2x). The S-alkylated thioimidate salt partitions into the water.
-
Dry organic layer and concentrate.
-
⚠️ CAUTION: Ensure your thiazole product does not have a highly nucleophilic nitrogen (like a free primary amine) that could also be alkylated. If your product is a 2-aminothiazole, the ring nitrogen is usually protected sterically/electronically, but the exocyclic amine can react. Test on a small scale first.
Module 3: Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield after Acid Extraction | Thiazole | The thiazole didn't protonate in 2M HCl. Skip Module 1. Use Module 2 (Scavenging) or chromatography. |
| Pd Catalyst Dies Immediately | Trace thioamide remains (<1%). | Thioamides coordinate Pd strongly. Treat crude thiazole with activated charcoal or scavenge with CuI (10 mol%) before the coupling step. |
| Product Streaks on Silica | Co-elution with thioamide. | Use 1% Triethylamine in your eluent to sharpen the thiazole peak. If that fails, use AgNO3-impregnated silica (binds sulfur). |
| Smell Persists | Volatile sulfur byproducts. | Treat glassware/waste with dilute Bleach (NaOCl) to oxidize sulfur species to sulfonates (odorless). |
Frequently Asked Questions
Q1: Can I use Hydrogen Peroxide (
Q2: My thiazole has a carboxylic acid group. Can I use the Acid-Base extraction?
A: No. If you basify to pH 9 to recover the thiazole, your carboxylic acid will deprotonate (
-
Solution: Use the Scavenging Method (Module 2) . The alkylation of the thioamide does not affect the carboxylic acid.
Q3: Is there a solid-supported scavenger I can use? A: Yes. Merrifield Resin (chloromethyl polystyrene) acts as a solid-phase alkylating agent.
-
Add resin to your reaction mixture.
-
Heat to 40-50°C for 4 hours.
-
Filter off the resin.[2] The thioamide remains covalently bound to the beads. This is ideal for late-stage medicinal chemistry purification.
References
-
Catalyst Poisoning by Sulfur
-
Hantzsch Synthesis & Workup
-
Scavenging Strategies (Alkylation)
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 1-(1,3-Thiazol-4-yl)pentan-1-one
Welcome to the technical support center for the synthesis of 1-(1,3-Thiazol-4-yl)pentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.
Overview of Synthetic Strategy
The synthesis of 1-(1,3-Thiazol-4-yl)pentan-1-one typically involves the acylation of a 4-substituted thiazole derivative. A common and effective route is the reaction of a 4-lithiated thiazole with an appropriate acylating agent, such as valeryl chloride or a related valeric acid derivative. This method offers good yields and is amenable to scale-up, provided that critical parameters are carefully controlled.
Below is a general workflow for the synthesis:
Caption: General workflow for the synthesis of 1-(1,3-Thiazol-4-yl)pentan-1-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 1-(1,3-Thiazol-4-yl)pentan-1-one in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yields can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshooting:
-
Inefficient Lithiation: The formation of 4-lithiothiazole is a critical step.
-
Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive towards water and oxygen.[1][2] Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: The lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[3] Inconsistent or elevated temperatures can significantly reduce the concentration of the desired organolithium species.
-
Reagent Quality: The titer of your n-BuLi solution should be accurately determined before use, as its concentration can decrease over time with improper storage.
-
-
Side Reactions During Acylation:
-
Over-addition of Organolithium: If excess 4-lithiothiazole is present, it can react with the newly formed ketone product, leading to tertiary alcohol byproducts. Careful control of stoichiometry is crucial.
-
Reaction with Starting Material: The 4-lithiothiazole can also react with any unreacted starting thiazole, leading to undesired byproducts.[3]
-
-
Issues with the Acylating Agent:
-
Purity: Ensure the valeryl chloride or other acylating agent is of high purity and free from acidic impurities that can quench the organolithium reagent.
-
Addition Rate: Slow, controlled addition of the acylating agent at low temperature is necessary to manage the exothermicity of the reaction and minimize side product formation.
-
Question 2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
Answer: The presence of multiple spots on TLC indicates a mixture of products and unreacted starting materials. Common impurities include:
| Potential Impurity | Probable Cause | Rf Value (Relative to Product) |
| Unreacted 1,3-Thiazole | Incomplete lithiation or insufficient acylating agent. | Higher |
| 1,1'-Bi(1,3-thiazol)-4-yl | Oxidative coupling of 4-lithiothiazole. | Varies |
| Tertiary Alcohol | Reaction of the ketone product with excess 4-lithiothiazole. | Lower |
| Valeric Acid | Hydrolysis of the acylating agent (valeryl chloride). | Very Low (streaking) |
To identify these impurities, consider co-spotting your crude product TLC with authentic samples of the starting materials. Purification by column chromatography is typically required to isolate the desired product.
Question 3: During scale-up, I'm having difficulty controlling the reaction temperature. What are the risks and how can I mitigate them?
Answer: Poor temperature control during scale-up is a significant safety and yield concern.
-
Risks:
-
Runaway Reaction: The lithiation and acylation steps are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing the solvent to boil and creating a dangerous pressure buildup.
-
Product Decomposition and Side Reactions: As mentioned, elevated temperatures can lead to the decomposition of the thermally sensitive 4-lithiothiazole and promote the formation of unwanted byproducts, thereby reducing the overall yield and purity.[3]
-
-
Mitigation Strategies:
-
Efficient Cooling: Utilize a properly sized cooling bath (e.g., dry ice/acetone) and ensure efficient stirring to maintain a uniform temperature throughout the reaction vessel. For larger scales, a jacketed reactor with a circulating cooling system is recommended.
-
Controlled Addition: Add the n-BuLi and the acylating agent slowly and subsurface to allow for better heat dissipation. Monitor the internal temperature closely during the addition.
-
Solvent Choice: Ensure the chosen solvent (e.g., THF) has a sufficiently low freezing point and is appropriate for the reaction scale and cooling capacity.
-
Question 4: What are the key safety considerations when working with n-butyllithium on a larger scale?
Answer: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[4][5][6] Handling it requires strict safety protocols, especially at scale.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves.[2] A face shield is also recommended.
-
Inert Atmosphere: All transfers and reactions involving n-BuLi must be performed under a robust inert atmosphere.[2]
-
Syringe and Cannula Techniques: Use well-maintained syringes and cannulas for transferring the reagent. Ensure all connections are secure to prevent leaks.
-
Quenching: Have a suitable quenching agent readily available (e.g., isopropanol in an appropriate solvent). Be aware that quenching can be highly exothermic.
-
Spill Management: In case of a spill, do not use water. Use an appropriate absorbent material like dry sand or powdered limestone to smother the spill.[5]
-
Fire Extinguisher: A Class D fire extinguisher (for combustible metals) should be readily accessible.
Frequently Asked Questions (FAQs)
Q1: What is a suitable alternative to valeryl chloride as an acylating agent?
A1: If valeryl chloride is problematic (e.g., due to its reactivity or availability), you can consider using valeric anhydride or a Weinreb amide of valeric acid.[7][8] Weinreb amides are particularly useful as they form a stable chelated intermediate with the lithium species, which helps to prevent over-addition and the formation of tertiary alcohol byproducts.[9]
Q2: Can I use a Grignard reagent instead of an organolithium reagent for this synthesis?
A2: While Grignard reagents are generally less reactive than organolithiums, the formation of a thiazolyl Grignard reagent can be challenging and may require specific conditions or catalysts.[10] The deprotonation of thiazole is more reliably achieved with a strong, non-nucleophilic base like n-BuLi.
Q3: What are the best practices for purifying the final product on a large scale?
A3: For large-scale purification, column chromatography can be resource-intensive. Consider the following alternatives or optimizations:
-
Crystallization: If the product is a solid, developing a crystallization procedure can be a highly efficient and scalable purification method.
-
Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be an effective purification technique.
-
Flash Chromatography: For larger scales, automated flash chromatography systems can significantly reduce the time and solvent required for purification compared to traditional gravity columns.
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A typical mobile phase would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the starting thiazole, you can observe the consumption of the starting material and the formation of the product. Quenched aliquots should be taken at regular intervals to track the reaction's progress.
Q5: Are there any "greener" or more environmentally friendly approaches to this synthesis?
A5: While the use of organolithium reagents presents inherent environmental and safety challenges, some strategies can improve the overall greenness of the process:
-
Solvent Selection: Consider the use of more environmentally benign solvents if the reaction chemistry allows.
-
Catalytic Methods: Research into catalytic C-H activation and acylation of thiazoles is an active area.[11] These methods, if applicable, could reduce the need for stoichiometric organometallic reagents.
-
One-Pot Procedures: Designing a one-pot synthesis where multiple steps are carried out in the same reactor without isolating intermediates can reduce solvent waste and improve efficiency.[7]
Experimental Protocols
Detailed Protocol for the Synthesis of 1-(1,3-Thiazol-4-yl)pentan-1-one
Materials:
-
1,3-Thiazole
-
n-Butyllithium (2.5 M in hexanes)
-
Valeryl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add 1,3-thiazole (1.0 equivalent) to the cold THF. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Acylation: Add valeryl chloride (1.1 equivalents) dropwise to the reaction mixture, again ensuring the temperature does not rise above -70 °C. After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.
-
Warming and Quenching: Allow the reaction mixture to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(1,3-Thiazol-4-yl)pentan-1-one.
Caption: A troubleshooting flowchart for the synthesis of 1-(1,3-Thiazol-4-yl)pentan-1-one.
References
- nbutyl lithium safety - YouTube. (2024).
- STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety.
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC.
- SAFETY DATA SHEET - Fisher Scientific.
- n-Butyllithium 2.5M solution in hexanes - Apollo Scientific.
- n-Butyllithium - Safety Data Sheet - ChemicalBook. (2026).
- Study on the Synthesis of 4-Methyl-5-formylthiazole - ResearchGate. (2025).
- CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents.
- Upgrading ketone synthesis direct from carboxylic acids and organohalides.
- WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents.
- Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives - Benchchem.
- Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole - ResearchGate.
- Synthesis and antimicrobial evaluation of some novel thiazole derivatives.
- NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS' Ernest.
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC.
- One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids - PMC. (2026).
- Ketone or aldehyde synthesis by acylation - Organic Chemistry Portal.
- Structural and Functional Aspects of DHPM-Thiones and Their Derivatives: A Critical Review of Pharmaceutical Potential - MDPI. (2026).
- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
- Direct C-2 Acylation of Thiazoles with Aldehydes via Metal - Who we serve.
- Carboxylic Acids to Ketones - Chemistry Steps.
- Direct Conversion of Carboxylic Acids to Alkyl Ketones | Organic Letters - ACS Publications. (2017).
Sources
- 1. youtube.com [youtube.com]
- 2. enhs.uark.edu [enhs.uark.edu]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketone or aldehyde synthesis by acylation [organic-chemistry.org]
- 9. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. thieme-connect.com [thieme-connect.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 1-(1,3-Thiazol-4-yl)pentan-1-one via LC-MS
Introduction: The Criticality of Purity in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable and reproducible scientific data are built. For a novel compound such as 1-(1,3-Thiazol-4-yl)pentan-1-one, a molecule with potential applications in medicinal chemistry, rigorous purity assessment is paramount. Impurities, even in trace amounts, can significantly alter the compound's physicochemical properties, biological activity, and toxicological profile, leading to misleading experimental results and potential safety concerns.
This guide provides a comprehensive, in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of 1-(1,3-Thiazol-4-yl)pentan-1-one. As a senior application scientist, my aim is to not only detail the "how" but, more importantly, the "why" behind the experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The Workhorse of Purity Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as the gold standard for the analysis of small molecules in the pharmaceutical industry due to its exceptional sensitivity, selectivity, and versatility.[4][5][6] The technique couples the powerful separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry, allowing for the confident identification and quantification of the target compound and any potential impurities.[4][6]
The "Why": Causality Behind Experimental Choices in LC-MS Method Development
A robust LC-MS method is not a one-size-fits-all solution. It requires careful optimization tailored to the specific properties of the analyte, in this case, 1-(1,3-Thiazol-4-yl)pentan-1-one. The development process should be systematic and guided by a thorough understanding of the molecule's structure and potential impurities.[7]
Analyte Characterization: Before embarking on method development, it is crucial to gather as much information as possible about 1-(1,3-Thiazol-4-yl)pentan-1-one. This includes its molecular weight, chemical structure, solubility, and potential synthesis-related impurities. The thiazole ring, for instance, is a common motif in many biologically active compounds and its synthesis can sometimes lead to specific side products.[8][9][10]
Chromatographic Separation (The "LC" in LC-MS): The goal of the liquid chromatography step is to separate the main compound from any impurities.
-
Column Selection: A reversed-phase C18 column is a common starting point for small, relatively non-polar molecules like our target compound. The choice of particle size (e.g., sub-2 µm for UHPLC) will influence the efficiency and speed of the separation.
-
Mobile Phase Selection: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile or methanol) with a small amount of acid (e.g., formic acid or acetic acid) is generally effective. The acid helps to protonate the analyte, improving peak shape and ionization efficiency in the mass spectrometer.
-
Flow Rate and Gradient Profile: These parameters are optimized to achieve good resolution between the main peak and any impurity peaks within a reasonable analysis time.
Mass Spectrometric Detection (The "MS" in LC-MS): The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, allowing for their identification.
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for small molecules and is well-suited for 1-(1,3-Thiazol-4-yl)pentan-1-one. It is a "soft" ionization method that typically produces the protonated molecular ion [M+H]+, minimizing fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used. A single quadrupole is sufficient for basic purity checks, while a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap offers higher sensitivity and specificity for impurity identification and quantification.[6] For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides excellent sensitivity and selectivity.[4]
Experimental Workflow: A Self-Validating System
A well-designed LC-MS workflow incorporates checks and balances to ensure the reliability of the results.
Caption: LC-MS workflow for purity validation.
Detailed Experimental Protocol for LC-MS Analysis of 1-(1,3-Thiazol-4-yl)pentan-1-one
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the 1-(1,3-Thiazol-4-yl)pentan-1-one sample.
- Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
- Further dilute the stock solution to a working concentration of approximately 10 µg/mL with the initial mobile phase composition.
- Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS System and Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient from 5% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: m/z 50-500.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
3. Data Analysis:
- Integrate the peak areas of the main compound and all detected impurities in the total ion chromatogram (TIC).
- Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components.
- Identify potential impurities by comparing their mass spectra to known or predicted structures of synthesis byproducts or degradation products.
Comparison with Alternative Purity Validation Techniques
While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information.[5]
Caption: Comparison of purity validation techniques.
| Technique | Principle | Strengths for 1-(1,3-Thiazol-4-yl)pentan-1-one Purity | Limitations |
| LC-MS | Separation by chromatography, detection by mass | High sensitivity and selectivity for a wide range of impurities. Provides molecular weight information for impurity identification.[4][6] | May not be suitable for very volatile or thermally labile compounds. Ionization efficiency can vary between compounds, affecting quantification. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Provides detailed structural information, allowing for unambiguous identification of the main compound and impurities. Quantitative NMR (qNMR) can be used for accurate purity determination without a reference standard for each impurity.[11] | Lower sensitivity compared to LC-MS. May not detect impurities present at very low levels. Complex spectra can be difficult to interpret. |
| GC-MS | Separation by gas chromatography, detection by mass | Excellent for separating and identifying volatile and thermally stable impurities. | Not suitable for non-volatile or thermally labile compounds like many thiazole derivatives.[8] |
| Melting Point | Temperature at which a solid becomes a liquid | A simple and rapid method to assess the presence of impurities. A sharp melting point close to the literature value suggests high purity.[11] | A narrow melting range does not guarantee the absence of all impurities. Not a quantitative method. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent | A quick and inexpensive way to get a preliminary indication of purity and the number of components in a sample.[12] | Not a quantitative method and has lower resolution compared to HPLC. |
Trustworthiness: A Self-Validating System through Method Validation
To ensure the trustworthiness of the purity data, the analytical method itself must be validated according to ICH guidelines.[1][2][3] This involves demonstrating that the method is fit for its intended purpose through a series of experiments.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][3]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1][13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[1]
Conclusion: An Integrated Approach to Purity Validation
The purity validation of 1-(1,3-Thiazol-4-yl)pentan-1-one is a critical step in its development as a potential therapeutic agent. While LC-MS stands out as the primary and most powerful technique for this purpose, a multi-faceted approach that incorporates orthogonal methods provides the most comprehensive and reliable assessment. By adhering to the principles of scientific integrity, employing validated analytical methods, and understanding the rationale behind experimental choices, researchers can ensure the quality and reliability of their data, ultimately contributing to the advancement of safer and more effective medicines.
References
- Bioanalysis Zone. (2025, October 1).
- AMSbiopharma. (2025, July 22).
- TutorChase. What methods are used to test the purity of organic compounds?.
- Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- YouTube. (2024, September 23).
- Drug Target Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- ICH. (2023, November 30).
- BioAgilytix.
- ICH. (1995, June 1). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
- IKEV. (1996, November 6). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY.
- BYJU'S. (2019, October 16).
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
- National Center for Biotechnology Information. Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasmafor pharmacokinetic study.
- Benchchem. Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis.
- PMC. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- SpringerLink. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.
- Wikipedia. Thiazole.
- PMC. (2025, November 28). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
- YouTube. (2020, November 5).
- ResearchGate. Development and Validation of UPLC-ESI-MS/MS Technique for the Determination of 2-Isopropyl-4-(chloromethyl)thiazole in Ritonavir | Request PDF.
- PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- ResearchGate. (2021, May 14). (PDF)
- Organic Chemistry Portal. Thiazole synthesis.
- MDPI.
- ResearchGate. (2022, June 15). (PDF)
- PMC.
-
MDPI. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][11]Thiazin-4-One Derivatives.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tutorchase.com [tutorchase.com]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 1-(1,3-Thiazol-4-yl)pentan-1-one: Personal Protective Equipment and Disposal
As a novel compound, 1-(1,3-Thiazol-4-yl)pentan-1-one presents a unique challenge in laboratory safety. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a cautious and well-informed approach to personal protective equipment (PPE) and handling is paramount. This guide provides a detailed operational plan, grounded in the principles of chemical safety and risk assessment, to ensure the well-being of researchers and the integrity of the laboratory environment.
Hazard Assessment: A Precautionary Approach
Given the absence of specific toxicological data for 1-(1,3-Thiazol-4-yl)pentan-1-one, a risk assessment must be conducted based on its chemical structure and the potential hazards associated with its functional groups—a thiazole ring and a ketone. Thiazole-containing compounds can exhibit a range of biological activities and potential toxicities. Ketones are a class of organic compounds that can be flammable and may cause irritation to the skin, eyes, and respiratory tract. Therefore, a conservative approach assuming the compound is hazardous upon contact, inhalation, and ingestion is the most responsible course of action.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a comprehensive risk assessment for handling 1-(1,3-Thiazol-4-yl)pentan-1-one in a research laboratory setting.
Primary Engineering Controls: The First Line of Defense
All handling of 1-(1,3-Thiazol-4-yl)pentan-1-one, including weighing, transferring, and reaction setup, should be conducted within a certified chemical fume hood. This primary engineering control is essential to minimize the inhalation of any potential vapors, aerosols, or dust.
Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling 1-(1,3-Thiazol-4-yl)pentan-1-one.
| Body Part | PPE Recommendation | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield | Provides protection against splashes and unforeseen reactions. |
| Hands | Nitrile gloves (double-gloving recommended) | Offers chemical resistance to a broad range of substances. Double-gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Body | A flame-resistant laboratory coat | Protects against chemical splashes and provides a barrier in case of fire. |
| Feet | Closed-toe shoes | Prevents exposure from spills. |
Enhanced Precautions for High-Risk Procedures
For procedures with a higher risk of aerosol generation or spillage, such as sonication or heating, additional PPE may be necessary. This could include a chemical-resistant apron and respiratory protection. The choice of respirator should be guided by a formal risk assessment and may range from an N95 respirator for particulates to a half-mask or full-face respirator with organic vapor cartridges for volatile compounds.
Procedural Guidance: Step-by-Step Safety
Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.
Donning PPE: A Systematic Approach
Doffing PPE: Preventing Contamination
The removal of PPE should be performed in a manner that minimizes the potential for contamination of the user and the laboratory environment.
Decontamination and Disposal: A Cradle-to-Grave Responsibility
Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.
Decontamination Procedures
In the event of a spill, the area should be immediately evacuated and secured. Decontamination should only be performed by trained personnel wearing appropriate PPE. A spill kit containing absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.
Waste Disposal Plan
All solid waste contaminated with 1-(1,3-Thiazol-4-yl)pentan-1-one, including used PPE, weighing papers, and absorbent materials, must be disposed of as hazardous chemical waste. This waste should be collected in a clearly labeled, sealed container. Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: A Culture of Safety
The safe handling of novel chemical entities like 1-(1,3-Thiazol-4-yl)pentan-1-one is not merely a matter of following procedures but of fostering a deep-seated culture of safety. By understanding the potential hazards, utilizing appropriate protective equipment, and adhering to rigorous protocols, researchers can confidently advance their work while ensuring their personal safety and the protection of their colleagues and the environment.
References
- This guide has been developed by synthesizing general principles of laboratory safety and chemical handling from authoritative sources in the absence of a specific Safety Data Sheet for the compound . For general guidance on handling laboratory chemicals, please refer to resources from organizations such as the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
